molecular formula C8H10ClN3O B14110899 N-(3-Chlorobenzyl)hydrazinecarboxamide

N-(3-Chlorobenzyl)hydrazinecarboxamide

Cat. No.: B14110899
M. Wt: 199.64 g/mol
InChI Key: AMWLFEZIVOJCTK-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)hydrazinecarboxamide is a hydrazine-derived compound featuring a 3-chlorobenzyl group attached to a semicarbazide backbone. The 3-chloro substitution on the benzyl ring is critical for modulating electronic properties and enhancing binding to biological targets, such as enzymes or DNA .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-amino-3-[(3-chlorophenyl)methyl]urea

InChI

InChI=1S/C8H10ClN3O/c9-7-3-1-2-6(4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)

InChI Key

AMWLFEZIVOJCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)hydrazinecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorobenzyl)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Variations and Pharmacological Activities

The table below highlights key structural analogs of N-(3-Chlorobenzyl)hydrazinecarboxamide and their biological activities:

Compound Name/Structure Key Substituents/Features Pharmacological Activity Reference
This compound 3-Chlorobenzyl group (Inferred) Antifungal/anticancer N/A
(2E)-N-(2-Chlorophenyl)hydrazinecarboxamide (Compound 4) Benzodioxole, imidazole, 3-carbon bridge Antifungal
2-(2-Nitrobenzylidene)-N-(3-chlorophenyl)hydrazinecarbothioamide 2-Nitrobenzylidene, thioamide group Not explicitly stated
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-(6-methyl[1,3]dioxoloquinolin-8-yl)hydrazinecarboxamide Hydrazinecarboxamide linker, N-mustard, quinoline Antitumor (DNA cross-linking)
Cu(II) Complex of 2-(2-Hydroxy-3-methoxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide Tridentate ONO donor, metal coordination Antimicrobial, DNA cleavage

Key Observations:

  • Antifungal Activity : Compound 4 () incorporates a benzodioxole-imidazole hybrid linked via a semicarbazide group. The 3-carbon spacer between benzodioxole and imidazole enhances antifungal potency, likely by improving membrane penetration .
  • Antitumor Activity : Hydrazinecarboxamide-linked N-mustard derivatives () exhibit superior cytotoxicity compared to urea-linked analogs. The hydrazinecarboxamide spacer facilitates DNA interstrand cross-linking, leading to tumor remission in vivo .
  • Metal Complexation : Schiff base derivatives (e.g., ) form stable metal complexes (Cu, Co, Ni) with octahedral geometry. These complexes show enhanced antimicrobial activity compared to free ligands, attributed to improved redox properties and DNA interaction .

Substituent Effects on Bioactivity

  • Chloro Position : The 3-chloro substitution in the target compound vs. 2-chloro in alters electronic effects. Ortho-substituted nitro groups (as in ) may sterically hinder binding, while meta-chloro enhances lipophilicity and target affinity.
  • Thioamide vs. Carboxamide : Thiosemicarbazides () exhibit distinct coordination chemistry and redox activity compared to carboxamides, influencing their mechanism in metal-based therapies .
  • Trifluoromethyl/Sulfonyl Groups : highlights a compound with trifluoromethyl and sulfonyl groups, which improve metabolic stability and solubility, though its specific activity remains unstated .

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